

copper dichlorate tetrahydrate solution preparation

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Compound of Interest

Compound Name: Copper dichlorate tetrahydrate

CAS No.: 135821-00-0

Cat. No.: B158530

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Application Note & Protocol

Topic: Preparation and Handling of Copper(II) Dichlorate Tetrahydrate Solutions

Abstract

This document provides a comprehensive guide for the synthesis of Copper(II) Dichlorate, $\text{Cu}(\text{ClO}_3)_2$, and the subsequent preparation of its aqueous tetrahydrate solution. Copper(II) dichlorate is a powerful oxidizing agent and a water-soluble copper salt that crystallizes as a light blue tetrahydrate, $\text{Cu}(\text{ClO}_3)_2 \cdot 4\text{H}_2\text{O}$.^{[1][2]} Due to its hazardous properties, including the potential to form explosive mixtures, adherence to stringent safety protocols is paramount.^[3] This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed, field-proven protocols grounded in established chemical principles. We will cover the synthesis via a double displacement reaction, preparation of standardized aqueous solutions, critical safety procedures, and quality control considerations.

Critical Safety Protocols & Hazard Management

Trustworthiness Pillar: Before any experimental work, a thorough understanding and mitigation of the associated risks are essential. Copper(II) dichlorate and its precursors are hazardous materials. The following protocols are mandatory.

1.1. Primary Hazards

- **Strong Oxidizer:** Copper(II) dichlorate can intensify fires and cause or contribute to the combustion of other materials.[1][3] Mixtures with combustible materials such as wood, paper, organic solvents, sulfur, or finely powdered metals can be readily ignited and are potentially explosive.[3][4]
- **Toxicity:** The compound is toxic if ingested or inhaled and may cause severe irritation to the skin, eyes, and mucous membranes.[3][5][6] Ingestion of significant amounts of copper salts can lead to acute copper poisoning.[4]
- **Thermal Instability:** The anhydrous form begins to decompose above 73 °C, releasing toxic and corrosive gases including chlorine and chlorine dioxide.[1]
- **Reactivity:** Avoid contact with strong acids, as this can liberate dangerously reactive chlorine dioxide.[7]

1.2. Required Personal Protective Equipment (PPE)

- **Eye Protection:** Chemical splash goggles and a face shield are required.
- **Hand Protection:** Nitrile or neoprene gloves suitable for handling corrosive and oxidizing materials.
- **Body Protection:** A flame-retardant laboratory coat.
- **Respiratory Protection:** All manipulations of solid chlorates or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

1.3. Engineering Controls & Emergency Procedures

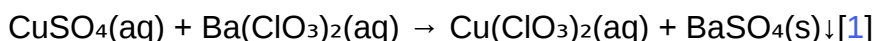
- **Ventilation:** Work must be conducted in a well-ventilated laboratory, with all key steps performed in a chemical fume hood.[8]

- **Storage:** Store in a cool, dry, dedicated area away from heat, sunlight, and all combustible or incompatible materials.[7][9] The storage container must be tightly sealed, properly labeled with hazard warnings, and made of corrosion-resistant material.[9]
- **Spill Management:** In case of a spill, do not use combustible materials like paper towels for cleanup. Use a non-combustible absorbent such as vermiculite or sand.[3] Isolate the spill area and keep combustibles away.[3]

Synthesis of Copper(II) Dichlorate Tetrahydrate via Precipitation

Expertise & Experience Pillar: The most reliable and common laboratory-scale synthesis of copper(II) dichlorate relies on a double displacement (metathesis) reaction between aqueous copper(II) sulfate and barium chlorate.[1][2] This method is favored because of the extremely low solubility of the barium sulfate byproduct, which can be effectively removed by filtration, driving the reaction to completion.

2.1. Principle of Reaction The reaction proceeds according to the following equation, yielding aqueous copper(II) dichlorate and a solid precipitate of barium sulfate:



2.2. Materials & Equipment

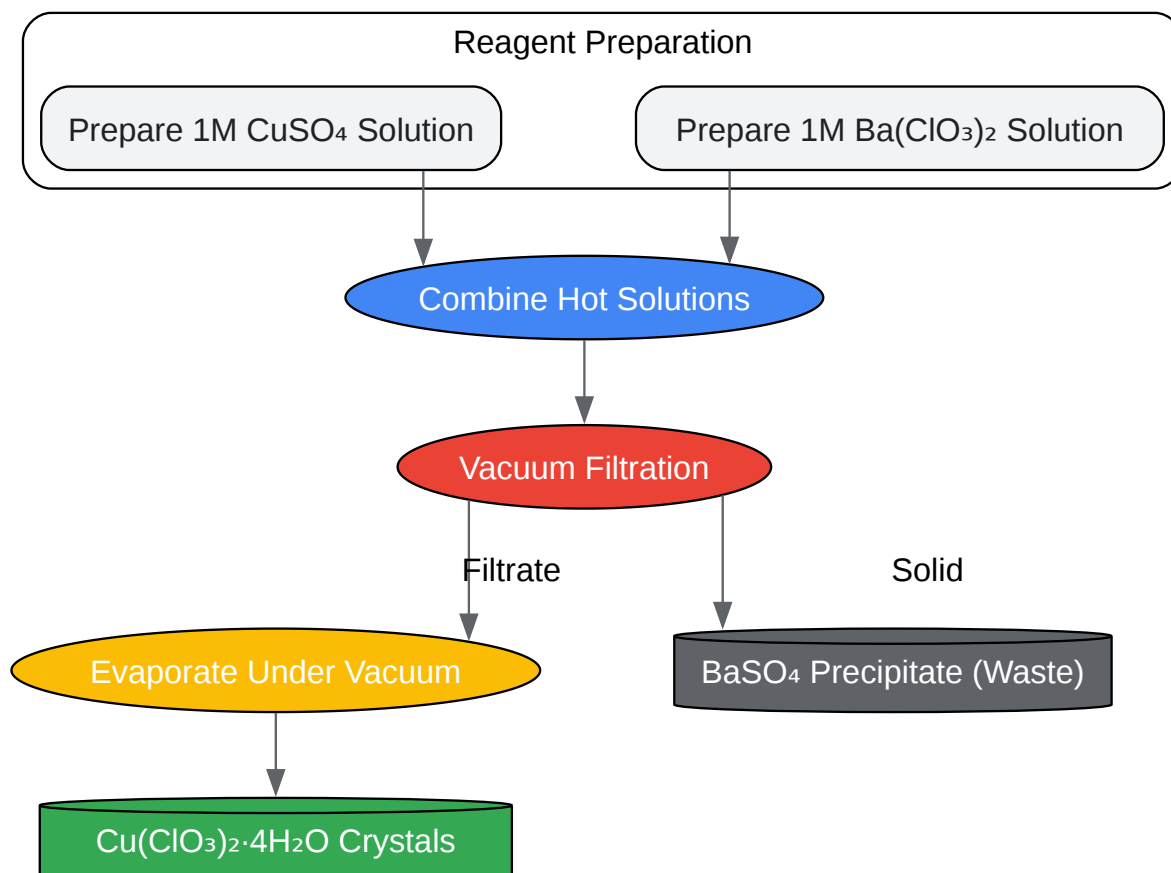
Chemicals & Reagents	Equipment
Copper(II) Sulfate Pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)	2x 500 mL Beakers
Barium Chlorate ($\text{Ba}(\text{ClO}_3)_2$)	250 mL Graduated cylinders
Deionized Water (DI H_2O)	Magnetic stir plate and stir bars
Hot plate	
Büchner funnel and suction flask	
Whatman No. 1 filter paper (or equivalent)	
Vacuum desiccator or rotary evaporator	
Spatulas, glass rods	

2.3. Experimental Protocol

- Prepare Reagent Solutions:
 - Solution A (Copper Sulfate): Prepare a 1.0 M solution of copper(II) sulfate. Dissolve 24.97 g of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in 100 mL of DI water in a 500 mL beaker. Gently heat and stir until fully dissolved.
 - Solution B (Barium Chlorate): Prepare a 1.0 M solution of barium chlorate. In a separate 500 mL beaker, dissolve 30.43 g of $\text{Ba}(\text{ClO}_3)_2$ in 100 mL of DI water. Gentle heating and stirring will aid dissolution.
 - Causality Note: Using hot, concentrated solutions increases the reaction rate and helps ensure the subsequent crystallization of the product.^[1]
- Reaction Execution:
 - While stirring, slowly add the hot Solution A (Copper Sulfate) to Solution B (Barium Chlorate).
 - A dense, white precipitate of barium sulfate (BaSO_4) will form immediately.

- Continue stirring the mixture for 15-20 minutes to ensure the reaction goes to completion.
- Isolation of Product Solution:
 - Allow the precipitate to settle. Set up a Büchner funnel with a suction flask for vacuum filtration.
 - Carefully decant the supernatant liquid through the filter paper to separate the aqueous copper(II) dichlorate solution from the BaSO₄ precipitate.
 - Wash the precipitate in the beaker with a small amount (10-15 mL) of hot DI water, and pass this wash through the filter to recover any remaining product. Discard the BaSO₄ precipitate according to institutional hazardous waste guidelines.
- Crystallization of Tetrahydrate:
 - Transfer the clear, blue filtrate to a clean evaporating dish.
 - To obtain the solid crystals, gently evaporate the water. The preferred method is to use a rotary evaporator or place the solution in a vacuum desiccator.
 - Causality Note: Avoid aggressive heating, as copper(II) dichlorate decomposes above 73 °C.^[1] Evaporation under vacuum allows for water removal at a lower temperature, preserving the integrity of the compound.^[1]
 - Light blue crystals of copper(II) dichlorate tetrahydrate (Cu(ClO₃)₂·4H₂O) will form as the solution becomes supersaturated.
- Final Product Handling:
 - Collect the crystals and dry them further in a desiccator.
 - Store the final product in a tightly sealed, clearly labeled container in a designated area for oxidizers.

2.4. Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of Copper(II) Dichlorate Tetrahydrate.

Preparation of a Standardized Aqueous Solution

3.1. Physicochemical Data

Property	Value	Source
Chemical Formula	$\text{Cu}(\text{ClO}_3)_2 \cdot 4\text{H}_2\text{O}$	[1]
Molar Mass	302.51 g/mol	[1][10]
Appearance	Light blue crystals	[1][2]
Density	2.26 g/cm ³	[1]
Melting Point	Decomposes (~65-73 °C)	[1][2]
Solubility in Water	Highly soluble (e.g., 62.17 g/100 mL at 18 °C)	[1][2]

3.2. Protocol for 0.1 M Solution

This protocol describes the preparation of 100 mL of a 0.1 M copper(II) dichlorate tetrahydrate solution.

- Calculation:
 - Moles needed = Concentration (M) × Volume (L)
 - Moles = 0.1 mol/L × 0.1 L = 0.01 moles
 - Mass needed = Moles × Molar Mass
 - Mass = 0.01 mol × 302.51 g/mol = 3.025 g
- Procedure:
 - Accurately weigh 3.025 g of the synthesized $\text{Cu}(\text{ClO}_3)_2 \cdot 4\text{H}_2\text{O}$ crystals.
 - Transfer the solid to a 100 mL volumetric flask.
 - Add approximately 70 mL of DI water to the flask.
 - Swirl the flask gently until all the solid has completely dissolved.

- Once dissolved, carefully add DI water up to the 100 mL calibration mark.
- Stopper the flask and invert it several times to ensure the solution is homogeneous.

Quality Control & Characterization

Authoritative Grounding: To ensure the identity and purity of the synthesized product, characterization is recommended.

- UV-Visible Spectroscopy: Aqueous solutions of copper(II) salts containing the $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$ complex exhibit a characteristic broad absorption peak in the visible range, typically around 800 nm.^[11] This can be used to confirm the presence of the aquated copper(II) ion.
- FT-IR Spectroscopy: Analysis of the solid product should show characteristic vibrational bands for the chlorate anion (ClO_3^-) and the water of hydration (O-H stretch).
- Elemental Analysis: For rigorous confirmation, elemental analysis can be performed to determine the percentages of Cu, Cl, H, and O, which should match the theoretical values for $\text{Cu}(\text{ClO}_3)_2 \cdot 4\text{H}_2\text{O}$.

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